D-Val-Phe-Lys 4-nitroanilide dihydrochloride
Description
Chemical Structure and Properties:
D-Val-Phe-Lys 4-nitroanilide dihydrochloride (CAS: 74551-31-8) is a tripeptide chromogenic substrate with the molecular formula C₂₆H₃₈Cl₂N₆O₅ and a molecular weight of 578.53 g/mol . The compound consists of D-valine, L-phenylalanine, and L-lysine residues linked to a 4-nitroanilide group. Its dihydrochloride salt form enhances solubility in aqueous buffers, making it suitable for enzymatic assays.
These substrates release 4-nitroaniline upon cleavage by plasmin, detectable via absorbance at 405 nm .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5.2ClH/c1-17(2)23(28)26(35)31-22(16-18-8-4-3-5-9-18)25(34)30-21(10-6-7-15-27)24(33)29-19-11-13-20(14-12-19)32(36)37;;/h3-5,8-9,11-14,17,21-23H,6-7,10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)(H,31,35);2*1H/t21-,22-,23+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWLAGPKSITFL-ZBFJBHFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74551-31-8 | |
| Record name | D-Val-Phe-Lys p-Nitroanilide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Peptide Chain Assembly
The initial phase involves the solid-phase synthesis of the peptide sequence D-Val-Phe-Lys . The synthesis is typically performed using Fmoc/tBu chemistry on a suitable resin, such as Rink amide resin, to generate a C-terminal amide. The steps include:
- Resin Loading: The resin is preloaded with the C-terminal amino acid, in this case, lysine.
- Deprotection: The Fmoc protecting group on the amino terminus is removed using a 20% piperidine solution in DMF.
- Coupling: The next amino acid (phenylalanine or valine) is coupled using a fourfold excess of amino acid, activated with coupling reagents such as TBTU/HOBt, in the presence of DIPEA, following double coupling protocols to ensure completeness.
- Iterative Process: The process repeats for each amino acid, ensuring high coupling efficiency, with test cleavages and analytical HPLC confirming completion.
Incorporation of the 4-Nitroanilide Moiety
The 4-nitroanilide group is attached to the peptide's N-terminus via a coupling reaction with 4-nitroaniline derivatives. This step often involves:
- Activation of 4-nitroaniline as an acid chloride or using carbodiimide-based coupling agents.
- Coupling of the activated 4-nitroaniline to the N-terminal amino group of the peptide on the resin or after cleavage, depending on the synthetic route.
Alternatively, the peptide can be synthesized with a protected amino group at the N-terminus, followed by post-synthesis conjugation with 4-nitroaniline derivatives.
Cleavage and Deprotection
Post-assembly, the peptide is cleaved from the resin using a TFA-based cleavage cocktail containing scavengers such as phenol, thioanisol, and EDT to remove side-chain protecting groups. The process involves:
- Incubation with the cleavage mixture for 3–4 hours.
- Precipitation of the crude peptide with cold diethyl ether.
- Dissolution in aqueous buffer for purification.
Purification
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) . Typical conditions include:
- A C18 column.
- A gradient of 0–80% acetonitrile in water containing 0.1% TFA.
- Detection at 214 nm or 280 nm.
The purity is confirmed via analytical HPLC and mass spectrometry.
Formation of the Dihydrochloride Salt
The purified peptide is converted into its dihydrochloride salt by treatment with excess HCl in an appropriate solvent (e.g., methanol or water), followed by lyophilization or crystallization. This step enhances stability and solubility for biological applications.
Summary of Key Data
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Solid-phase peptide synthesis | Fmoc amino acids, TBTU/HOBt, DIPEA | Chain elongation | Double coupling, test cleavages |
| N-terminal coupling | 4-nitroaniline derivatives | Attach 4-nitroanilide | Post-synthesis conjugation |
| Cleavage & deprotection | TFA cocktail | Remove protecting groups | Use scavengers to prevent side reactions |
| Purification | RP-HPLC | Isolate pure peptide | Gradient 0–80% acetonitrile |
| Salt formation | HCl solution | Convert to dihydrochloride | Stabilize compound |
Research Findings & Optimization
Research indicates that the efficiency of synthesis and purity of D-Val-Phe-Lys 4-nitroanilide dihydrochloride can be optimized by:
- Using double coupling for each amino acid to prevent incomplete reactions.
- Employing high-quality resins and fresh reagents to minimize side reactions.
- Incorporating analytical HPLC and mass spectrometry at each step for quality control.
- Adjusting the pH and solvent conditions during salt formation to maximize yield and stability.
Chemical Reactions Analysis
Types of Reactions
D-Val-Phe-Lys 4-nitroanilide dihydrochloride primarily undergoes hydrolysis reactions. When used as a substrate in enzymatic assays, it is hydrolyzed by plasminogen activators, resulting in the release of 4-nitroaniline, which can be quantitatively measured .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of plasminogen activators such as urokinase or tissue-type plasminogen activator. The reaction is carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C) .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which is detected spectrophotometrically due to its distinct absorbance at 405 nm .
Scientific Research Applications
Scientific Applications of D-Val-Phe-Lys-p-nitroanilide dihydrochloride
D-Val-Phe-Lys-p-nitroanilide dihydrochloride, also known as S2390, is a synthetic substrate used to quantify and distinguish urokinase and tissue-type plasminogen activity . It has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide and a much higher Vmax/Km than most other substrates of this type, making it a preferred substrate . It can also be used as a thrombin substrate .
Use as a Biological Marker
Plasminogen activator and urokinase serve as biological markers of cell differentiation . D-Val-Phe-Lys-p-nitroanilide can be used to quantify and differentiate between urokinase and tissue-type plasminogen activity . The activity of tissue-type plasminogen activator is preferentially accelerated when low concentrations of sodium dodecyl sulfate are present in the assay .
Kinin Assay
In performing a Kinin assay, normal, FXII-deficient, or PK-deficient plasma is supplemented with captopril and Plg, and the reactions are initiated with different concentrations of tPA or ΔFXII at 37°C . At various times, reaction volumes are transferred to ice-cold ethanol, and the samples are clarified by centrifugation .
Thrombin Inhibitors
D-Val-Phe-Lys-p-nitroanilide dihydrochloride can be utilized in the design and characterization of thrombin inhibitors . Novel peptide-based thrombin inhibitors were identified using in silico structure-based design and further validated in vitro . The most potent non-covalent and proteolysis-resistant inhibitors contain both l- and d-amino acids, with the general sequence d-Phe(P3)-Pro(P2)-d-Arg(P1)-P1′-CONH 2 .
Plasmin Activity
Plasminogen can be converted into plasmin by the addition of urokinase plasminogen activator (uPA), and plasmin activity can be determined using the chromogenic substrate d-Val-Leu-Lys 4- .
Modulatory Effects on Proteinase Kinetics
Mechanism of Action
D-Val-Phe-Lys 4-nitroanilide dihydrochloride acts as a substrate for plasminogen activators. Upon enzymatic cleavage by these activators, the compound releases 4-nitroaniline, which can be quantitatively measured. This mechanism allows researchers to assess the activity of plasminogen activators and study their role in various biological processes .
Comparison with Similar Compounds
Structural Analogues: Peptide Backbone Variations
Key Findings :
- Amino Acid Substitution: Replacing Phe (aromatic side chain) with Leu (aliphatic side chain) alters hydrophobicity and enzyme-substrate interactions. D-Val-Leu-Lys-pNA is optimized for plasmin, while the Phe variant may exhibit distinct specificity for proteases favoring aromatic residues .
- Sensitivity: D-Val-Leu-Lys-pNA shows high sensitivity in plasminogen activation assays, with absorbance changes detectable within 20–60 minutes .
Functional Analogues: Substrate Specificity
Key Insights :
- Enzyme Specificity : The Phe/Leu substitution influences binding to serine proteases. For instance, plasmin preferentially cleaves Leu-containing substrates, whereas thrombin may favor Phe .
- Assay Performance : D-Val-Leu-Lys-pNA is compatible with microplate readers (405 nm) and achieves linear detection ranges in 0.1–1.0 mM concentrations .
Commercial and Practical Considerations
Recommendations :
- D-Val-Leu-Lys-pNA is preferred for plasmin assays due to extensive validation and commercial availability .
Biological Activity
D-Val-Phe-Lys 4-nitroanilide dihydrochloride is a synthetic peptide substrate that has gained attention for its biological activity, particularly in the context of proteolytic enzyme assays. This compound is commonly used as a chromogenic substrate for studying plasminogen activation and other proteolytic processes. Below is a detailed examination of its biological activity, including relevant data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₄Cl₂N₄O₂
- Molecular Weight : 307.16 g/mol
- CAS Number : 62354-43-2
D-Val-Phe-Lys 4-nitroanilide serves as a substrate for various serine proteases, including thrombin and plasmin. When these enzymes cleave the peptide bond within the substrate, it releases a chromogenic product (4-nitroaniline), which can be quantified spectrophotometrically. This property makes it an invaluable tool in biochemical assays to measure protease activity.
Biological Activity
-
Plasminogen Activation :
- The compound has been demonstrated to effectively activate plasminogen in vitro, leading to the generation of plasmin, which subsequently cleaves the substrate to release yellow-colored 4-nitroaniline.
- In a study involving human plasminogen, the substrate was incubated with recombinant tissue plasminogen activator (rPA) and measured at 405 nm, confirming its utility in evaluating fibrinolytic activity .
-
Protease Inhibition Studies :
- D-Val-Phe-Lys 4-nitroanilide has been used in studies examining the inhibition of various proteases. For instance, its effectiveness as an inhibitor was compared against other substrates in assays involving streptokinase and other related enzymes .
- The compound's inhibition capability was assessed using different concentrations, revealing significant insights into its potential therapeutic applications in managing thrombotic conditions.
Table 1: Summary of Key Studies Involving this compound
Q & A
Q. Methodological Insight :
- Protocol : Incubate plasminogen with the substrate (e.g., 3 μg/well) and activators (e.g., t-PA or uPA) in PBS. Measure absorbance after 30–60 minutes at 37°C. Include controls without activators to assess baseline activity .
Basic: How should researchers prepare and standardize this compound for reproducible results?
Q. Preparation :
- Dissolve the substrate in PBS or Tris buffer (pH 7.4–8.0) to ensure solubility. Typical working concentrations range from 0.2–0.3 mM .
- Avoid freeze-thaw cycles; prepare fresh solutions or aliquot stored stocks (-20°C).
Q. Standardization :
- Validate substrate activity using positive controls (e.g., purified plasmin) and blank reactions (substrate without enzyme). Normalize data to a standard curve of 4-nitroaniline .
Advanced: How can experimental design be optimized to enhance sensitivity in plasminogen activation assays using this substrate?
Q. Key Factors :
- Substrate Concentration : Perform dose-response experiments (e.g., 0.1–0.5 mM) to identify the linear range of hydrolysis. Excess substrate may cause non-linear kinetics .
- Incubation Time : Shorter times (30–60 minutes) reduce background noise; longer incubations (overnight) improve detection in low-activity samples .
- Factorial Design : Use statistical approaches (e.g., 3² factorial design) to optimize variables like pH, temperature, and activator concentration .
Example : In nanoparticle drug delivery studies, substrate hydrolysis rates were optimized by adjusting PLGA polymer ratios and streptokinase loading, demonstrating the substrate’s utility in complex systems .
Advanced: What controls are essential to ensure specificity when using this substrate in enzymatic assays?
Q. Critical Controls :
- Negative Controls :
- Omit plasminogen or activators (e.g., t-PA) to confirm substrate specificity.
- Use inhibitors like ε-aminocaproic acid (εACA, 50 mM) to block plasminogen activation .
- Matrix Controls : Include samples with cell lysates or recombinant proteins to rule out non-specific hydrolysis .
- Interference Checks : Test for absorbance artifacts (e.g., colored reagents or cell debris) by measuring reactions without the substrate .
Advanced: How should researchers address discrepancies in absorbance readings during substrate hydrolysis?
Q. Troubleshooting Steps :
Instrument Calibration : Verify spectrophotometer accuracy using a 4-nitroaniline standard curve.
Interference Sources :
- Remove particulate matter via centrifugation or filtration.
- Check for competing enzymatic activities (e.g., trypsin-like proteases) using protease inhibitors .
Reaction Stoichiometry : Ensure molar ratios of plasminogen:activator:substrate are consistent. Excess plasminogen can saturate the system, reducing sensitivity .
Case Study : In a study with recombinant proteins (rDiACT/rDiFBAL), inconsistent readings were resolved by adding εACA, confirming that non-specific plasminogen binding skewed results .
Advanced: Can this substrate be integrated with other analytical techniques for multi-omics studies?
Q. Integration Strategies :
- Transcriptomics : Pair plasmin activity data with RNA-seq to link enzymatic outcomes to gene expression changes (e.g., in wound healing or cancer models) .
- Proteomics : Use mass spectrometry to identify cleavage products or validate substrate specificity against recombinant proteases .
Example : In fibrinolysis studies, substrate-derived activity data were correlated with qRT-PCR results for plasminogen activator genes, providing a systems-level view of fibrinolytic regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
